2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one chemical properties
2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one chemical properties
An In-depth Technical Guide to 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one: Properties, Synthesis, and Applications
Authored by: Gemini, Senior Application Scientist
Abstract
2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one is a bifunctional heterocyclic building block of significant interest to the medicinal chemistry and drug development communities. It incorporates two key pharmacophores: a strained 3-hydroxyazetidine ring and a reactive chloroacetamide handle. The azetidine moiety is a valuable scaffold known to enhance physicochemical properties such as solubility and metabolic stability, while the chloroacetamide group serves as a versatile electrophilic warhead for covalent modification of biological targets or as a precursor for further synthetic elaboration. This guide provides a comprehensive analysis of the chemical properties, a robust synthesis protocol, key reactivity patterns, and potential applications of this compound, offering a technical resource for researchers leveraging this molecule in synthetic chemistry and drug discovery programs.
Core Chemical and Physical Properties
2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one is a small, synthetically useful molecule. Its fundamental properties are summarized below. While experimental physical data such as melting and boiling points are not widely published, computational predictions and data from suppliers provide valuable insights into its characteristics.
Chemical Identity and Structure
| Identifier | Value | Source(s) |
| CAS Number | 1628263-61-5 | [1][2][3] |
| Molecular Formula | C₅H₈ClNO₂ | [1][4] |
| Molecular Weight | 149.58 g/mol | [1][2][5] |
| IUPAC Name | 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one | ChemScene |
| Synonyms | 2-chloro-1-(3-hydroxyazetidin-1-yl)ethanone, 2-Chloro-1-(3-hydroxy-1-azetidinyl)ethanone | [1][2][5] |
| InChI Key | UQUPQEUNHVVNKW-UHFFFAOYSA-N | [6] |
| SMILES | OC1CN(C(CCl)=O)C1 | [1] |
Physicochemical and Computational Data
| Property | Value | Source(s) |
| Purity | Typically ≥95-97% | [1][2][3] |
| Topological Polar Surface Area (TPSA) | 40.54 Ų | [1] |
| LogP (Predicted) | -0.5717 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 1 | [1] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [3][5] |
Synthesis and Characterization
The synthesis of 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one is achieved through the acylation of 3-hydroxyazetidine with chloroacetyl chloride. This is a standard N-acylation reaction where the nucleophilic secondary amine of the azetidine ring attacks the electrophilic carbonyl carbon of the acyl chloride.
Rationale for Synthetic Approach
The chosen synthetic route is a direct and efficient method for amide bond formation.
-
Starting Materials : 3-Hydroxyazetidine (often available as its more stable hydrochloride salt) and chloroacetyl chloride are commercially available precursors.[6][7]
-
Base : A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. Its primary role is to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[8][9] If starting from 3-hydroxyazetidine hydrochloride, an additional equivalent of the base is required to liberate the free amine.
-
Solvent : An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is ideal to dissolve the reactants without participating in the reaction.
-
Temperature Control : The reaction is typically performed at low temperatures (e.g., 0°C) initially. Acylation reactions with acyl chlorides are highly exothermic, and low temperatures help to control the reaction rate, prevent side reactions, and ensure selectivity.
Experimental Protocol: Synthesis
This protocol describes the synthesis starting from 3-hydroxyazetidine hydrochloride.
Materials:
-
3-Hydroxyazetidine hydrochloride (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath.
Procedure:
-
Reaction Setup : To a round-bottom flask under a nitrogen atmosphere, add 3-hydroxyazetidine hydrochloride and anhydrous DCM.
-
Base Addition : Cool the resulting suspension to 0°C in an ice bath. Slowly add triethylamine (2.2 eq) dropwise while stirring. Stir the mixture for 20-30 minutes at 0°C.
-
Acylation : In a separate flask, dissolve chloroacetyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C over 30 minutes.
-
Reaction Monitoring : Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup : Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel.
-
Extraction : Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Chemical Reactivity and Synthetic Utility
The molecule's utility stems from its distinct reactive sites, which can be addressed with high selectivity.
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α-Chloro Amide Moiety : The primary site of reactivity is the carbon atom bonded to chlorine. It is a potent electrophile, highly susceptible to Sₙ2 displacement by a wide range of nucleophiles (e.g., amines, thiols, azides, alcohols). This functionality is central to its use as a building block for creating covalent warheads in drug design.
-
3-Hydroxyl Group : The secondary alcohol is a nucleophile and can undergo various transformations. It can be acylated to form esters, alkylated to form ethers, or oxidized to the corresponding ketone (azetidin-3-one derivative). Protecting this group (e.g., as a silyl ether) may be necessary if a reaction is desired at the chloro-position with a nucleophile that could also react with the hydroxyl group.
-
Azetidine Ring : The four-membered ring possesses significant ring strain (~26 kcal/mol), making it more reactive than larger, strain-free rings.[10] While stable under the synthetic conditions described, it can undergo nucleophilic ring-opening under harsh conditions (e.g., strong acids or certain reducing agents), a property that can be exploited in more advanced synthetic strategies.[10][11]
Key Reactivity Pathways
Caption: Major reactivity sites and potential transformations.
Applications in Research and Development
The unique combination of a strained, polar azetidine ring and an electrophilic chloroacetamide group makes this compound a high-value intermediate.
-
Covalent Inhibitor Scaffolding : The chloroacetamide moiety is a well-established "warhead" for forming covalent bonds with nucleophilic amino acid residues, such as cysteine, in protein active sites. This molecule provides a ready-to-use scaffold for fragment-based drug discovery (FBDD) and the development of targeted covalent inhibitors.
-
Linker Chemistry : It can function as a bifunctional linker. The chloro- group can be displaced to attach to one part of a molecule, while the hydroxyl group can be used as a handle to connect to another, enabling the synthesis of complex molecules like PROTACs or antibody-drug conjugates (ADCs).
-
Bioisosteric Replacement : The 3-hydroxyazetidine core is increasingly used as a bioisostere for other saturated rings (like piperidine or pyrrolidine) or even aromatic rings. Its strained, non-planar structure and favorable physicochemical properties can lead to improved solubility, reduced lipophilicity, and novel intellectual property space.[6][10] The presence of chlorine in pharmaceuticals is a common strategy, with over 250 FDA-approved drugs containing this element, highlighting its acceptance in drug design.[12]
Safety, Handling, and Storage
Proper handling is essential due to the compound's reactivity and potential biological effects.
-
Hazard Identification : It is classified as a warning-level hazard (GHS07).[2] Hazard statements indicate it is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[2]
-
Handling Precautions : Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5] Avoid breathing dust, fumes, or vapors.
-
Storage : Store in a tightly sealed container in a cool, dry place at the recommended temperature of 2-8°C.[3][5] Storage under an inert gas like argon or nitrogen is advised to prevent degradation from moisture or air.[5]
Conclusion
2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one is a potent and versatile chemical tool for researchers in organic synthesis and drug discovery. Its well-defined points of reactivity—an electrophilic center for covalent modification and a nucleophilic handle for further functionalization—combined with the desirable properties of the 3-hydroxyazetidine scaffold, make it an invaluable building block. Understanding its synthesis, reactivity, and handling as detailed in this guide will enable scientists to effectively harness its potential in the creation of novel and complex molecules with therapeutic promise.
References
-
Banik, B. K., et al. (2005). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 10(9), 1135-1166. [Link]
-
Various Authors. Synthesis of azetidines by cycloaddition of imines to chloroacetyl chloride-I. Request PDF. [Link]
-
Siddiqui, Z. N., & Khan, S. A. (2010). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 15(1), 356-366. [Link]
-
Sakarya, S., & Ketrez, O. (2023). Synthesis of Novel cis-2-Azetidinones from Imines and Chloroacetyl Chloride Using Triethylamine. Acta Chimica Slovenica, 70(4), 628-633. [Link]
-
Kumar, A., et al. (2008). Synthesis and Pharmacological Evaluation of Azetidin-2-ones and Thiazolidin-4-ones Encompassing Benzothiazole. Indian Journal of Pharmaceutical Sciences, 70(5), 575-579. [Link]
-
American Elements. 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one. [Link]
-
Jesmin, M., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Heliyon, 6(11), e05478. [Link]
- Google Patents. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
-
Priyanka, P., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData, 7(11), x221102. [Link]
-
Chemsrc. 2-chloro-1-(3-hydroxyphenyl)ethanone | CAS#:62932-90-5. [Link]
-
Priyanka, P., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1157-1160. [Link]
-
Chernyak, D., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(11), 6345-6372. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. labsolu.ca [labsolu.ca]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. americanelements.com [americanelements.com]
- 5. 2-chloro-1-(3-hydroxyazetidin-1-yl)ethanone | 1628263-61-5 [amp.chemicalbook.com]
- 6. CAS 18621-18-6: 3-Hydroxyazetidine hydrochloride [cymitquimica.com]
- 7. 3-Hydroxyazetidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Pharmacological Evaluation of Azetidin-2-ones and Thiazolidin-4-ones Encompassing Benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
